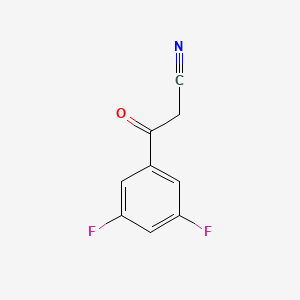

3-(3,5-Difluorophenyl)-3-oxopropanenitrile

概要

説明

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is an organic compound. It is a derivative of propionic acid, where the hydrogen of the third carbon is replaced by a nitrile group (-CN), and the hydrogen atoms of the phenyl group attached to the second carbon are partially replaced by fluorine atoms .

Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of 3,5-difluorophenol with a suitable nitrile compound in the presence of a base and a catalyst . The reaction could be carried out under reflux for several hours, followed by cooling the reaction mixture and extracting the product using a suitable solvent. The product could then be purified using column chromatography or recrystallization.Molecular Structure Analysis

The molecular structure of this compound could be analyzed using various spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, and Fourier-transform infrared spectroscopy (FT-IR) .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could be determined using various analytical techniques. For instance, its melting point could be determined using differential scanning calorimetry .科学的研究の応用

Advances in Photocatalytic Water Splitting

Graphitic carbon nitride (g-C3N4) is a prominent metal-free photocatalyst known for its application in solar energy conversion, specifically in hydrogen production through water splitting. Recent research emphasizes the design and synthesis of two-dimensional (2D) g-C3N4 and its nanocomposites. These advancements include modifications of organic carbon nitrogen precursors, influencing factors for 2D g-C3N4 formation, and the combination of 2D g-C3N4 with semiconductors or metal atoms as cocatalysts. This research opens new avenues for the development of efficient photocatalysts for solar hydrogen production, highlighting the material's significance in the renewable energy sector (Zhao et al., 2018).

Innovations in Heterogeneous Photocatalyst Materials

The field of photocatalytic water splitting has also seen significant advancements in the development of heterogeneous photocatalyst materials. This includes a wide range of oxides, metal (oxy)sulfides, and metal (oxy)nitrides. These materials are crucial for splitting water into hydrogen and oxygen, offering a sustainable solution for hydrogen production. The diverse photocatalyst library provides valuable insights into the design of new materials and factors affecting photocatalytic performance, contributing to global energy solutions and environmental sustainability (Kudo & Miseki, 2009).

Safety and Hazards

3-(3,5-Difluorophenyl)-3-oxopropanenitrile could be hazardous if swallowed or in contact with skin. It may cause skin irritation, serious eye damage, and respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

作用機序

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It is known that derivatives of indole, a similar compound, have diverse biological activities and can affect multiple pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

More research is needed to understand the specific effects of this compound .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

生化学分析

Biochemical Properties

3-(3,5-Difluorophenyl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to inhibit specific enzymes can lead to the accumulation or depletion of certain metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

特性

IUPAC Name |

3-(3,5-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNWBLSXFFMWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374241 | |

| Record name | 3-(3,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842140-51-6 | |

| Record name | 3-(3,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

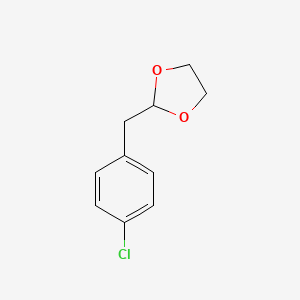

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)

![3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1302632.png)